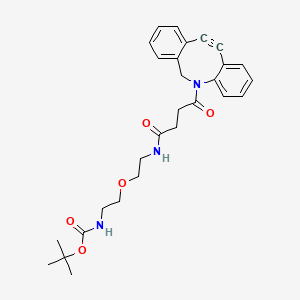

DBCO-PEG1-NH-Boc

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

IUPAC Name |

tert-butyl N-[2-[2-[[4-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-4-oxobutanoyl]amino]ethoxy]ethyl]carbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H33N3O5/c1-28(2,3)36-27(34)30-17-19-35-18-16-29-25(32)14-15-26(33)31-20-23-10-5-4-8-21(23)12-13-22-9-6-7-11-24(22)31/h4-11H,14-20H2,1-3H3,(H,29,32)(H,30,34) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YZCZDGHHGDLMRC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCCOCCNC(=O)CCC(=O)N1CC2=CC=CC=C2C#CC3=CC=CC=C31 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H33N3O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

491.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to DBCO-PEG1-NH-Boc: A Core Component in Bioconjugation and Drug Development

For Researchers, Scientists, and Drug Development Professionals

Abstract

DBCO-PEG1-NH-Boc is a heterobifunctional linker molecule integral to the fields of bioconjugation, drug delivery, and proteomics. This guide provides a comprehensive technical overview of its chemical properties, synthesis, and applications, with a focus on its role in copper-free click chemistry and the development of advanced therapeutic modalities such as Proteolysis Targeting Chimeras (PROTACs). Detailed experimental protocols, quantitative data, and visual diagrams of key processes are presented to facilitate its effective utilization in research and development.

Introduction

This compound, with the chemical formula C28H33N3O5, is a versatile chemical tool that features three key functional components: a dibenzocyclooctyne (DBCO) group, a single polyethylene (B3416737) glycol (PEG) unit, and a Boc-protected amine (NH-Boc).[1][2] The DBCO moiety is a sterically strained alkyne that readily participates in Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC), a highly efficient and bioorthogonal "click" reaction that does not require a cytotoxic copper catalyst.[3][4] The short PEG spacer enhances aqueous solubility and provides a flexible linkage, while the Boc-protected amine offers a latent reactive site for subsequent conjugation following deprotection.[5] These features make this compound a valuable reagent for the precise construction of complex biomolecular conjugates.

Physicochemical and Handling Properties

A summary of the key quantitative data for this compound is presented in the table below for easy reference.

| Property | Value | Reference(s) |

| Chemical Formula | C28H33N3O5 | |

| Molecular Weight | ~491.6 g/mol | |

| Purity | ≥95% | |

| CAS Number | 2364591-77-3 | |

| Appearance | Solid | N/A |

| Solubility | Soluble in DMSO, DCM, DMF | |

| Storage Conditions | -20°C, desiccated |

Synthesis of this compound

Proposed Synthetic Pathway

The synthesis can be conceptualized as a two-step process:

-

Activation of DBCO: A DBCO derivative with a carboxylic acid or another reactive group is activated, for example, as an N-hydroxysuccinimide (NHS) ester.

-

Amide Bond Formation: The activated DBCO-NHS ester is then reacted with a mono-Boc-protected diamine with a single PEG unit, such as N-Boc-1,2-diaminoethane, to form the final product via a stable amide bond.

Representative Experimental Protocol: Amide Coupling

This protocol is a representative method based on standard procedures for amide bond formation between an NHS ester and a primary amine.

Materials:

-

DBCO-NHS ester

-

N-Boc-1,2-diaminoethane

-

Anhydrous Dimethylformamide (DMF)

-

Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Silica (B1680970) gel for column chromatography

Procedure:

-

Dissolve DBCO-NHS ester (1.0 equivalent) in anhydrous DMF.

-

In a separate flask, dissolve N-Boc-1,2-diaminoethane (1.1 equivalents) in anhydrous DMF and add TEA or DIPEA (2.0 equivalents).

-

Slowly add the DBCO-NHS ester solution to the amine solution with stirring under an inert atmosphere (e.g., argon or nitrogen).

-

Stir the reaction mixture at room temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, dilute the reaction mixture with DCM and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of methanol (B129727) in dichloromethane) to afford the pure this compound.

Core Application: Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)

The primary utility of this compound lies in its ability to participate in SPAAC, or copper-free click chemistry. This reaction is characterized by its high efficiency, specificity, and biocompatibility, making it ideal for conjugating molecules in complex biological environments.

Reaction Kinetics

The reaction between DBCO and an azide (B81097) is a second-order reaction. While specific kinetic data for this compound is not extensively published, the second-order rate constants for DBCO derivatives with azides are generally in the range of 0.1 to 2.0 M⁻¹s⁻¹. Studies have shown that the presence and length of a PEG linker can influence the reaction rate, with some PEG linkers enhancing the kinetics by increasing the distance between the reactive moiety and a bulky conjugation partner, thereby reducing steric hindrance.

| Parameter | Value Range | Conditions | Reference(s) |

| Second-Order Rate Constant (k₂) | 0.1 - 2.0 M⁻¹s⁻¹ | Varies with azide and solvent | |

| DBCO with Benzyl Azide | 0.24 M⁻¹s⁻¹ | CH₃CN:H₂O (3:1) | |

| DBCO with Phenyl Azide | 0.033 M⁻¹s⁻¹ | CH₃CN:H₂O (3:1) | |

| Reaction Time | 2 - 12 hours | Room temperature or 4°C |

Experimental Protocol: General SPAAC Bioconjugation

This protocol outlines a general procedure for conjugating a DBCO-functionalized molecule (after deprotection of the Boc group, if necessary) to an azide-modified biomolecule.

Materials:

-

DBCO-PEG1-NH2 (deprotected linker)

-

Azide-modified biomolecule (e.g., protein, peptide, or nucleic acid)

-

Reaction buffer (e.g., phosphate-buffered saline (PBS), pH 7.4)

-

Anhydrous DMSO or DMF (if needed to dissolve the DBCO-linker)

Procedure:

-

Prepare the DBCO-PEG1-NH2 in a minimal amount of anhydrous DMSO or DMF if it is not readily soluble in the reaction buffer.

-

Prepare the azide-containing biomolecule in the reaction buffer.

-

Add the DBCO-linker solution to the azide-containing biomolecule solution. A molar excess of the DBCO-linker (typically 1.5 to 3-fold) is often used to ensure complete reaction with the azide.

-

Incubate the reaction mixture at room temperature for 2-12 hours or at 4°C overnight. The reaction progress can be monitored by following the decrease in the characteristic UV absorbance of the DBCO group at approximately 309 nm.

-

Purify the resulting conjugate using an appropriate method such as size-exclusion chromatography, dialysis, or affinity chromatography to remove unreacted reagents.

Application in PROTAC Development

This compound and similar DBCO-PEG linkers are increasingly utilized in the synthesis of Proteolysis Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein of interest (POI), leading to the ubiquitination and subsequent degradation of the POI by the proteasome.

Role of this compound in PROTAC Synthesis

The modular nature of this compound makes it an excellent building block for PROTACs. Typically, a PROTAC consists of a POI-binding ligand, an E3 ligase-binding ligand, and a linker connecting them. The DBCO group allows for the efficient and bioorthogonal attachment of one of the ligands (which has been functionalized with an azide), while the protected amine can be deprotected to react with the other ligand.

Signaling Pathway: PROTAC Mechanism of Action

The following diagram illustrates the catalytic mechanism by which a PROTAC induces the degradation of a target protein.

Experimental Workflow: PROTAC Synthesis

The following is a representative workflow for the synthesis of a PROTAC using a DBCO-PEG linker.

Conclusion

This compound is a powerful and versatile chemical tool with significant applications in bioconjugation and drug discovery. Its key attributes, including the bioorthogonal reactivity of the DBCO group, the solubility-enhancing properties of the PEG spacer, and the versatility of the protected amine, make it an invaluable component in the construction of complex molecular architectures. This guide has provided a detailed overview of its properties, a plausible synthetic route, and its application in SPAAC and PROTAC development, complete with experimental protocols and visual diagrams to aid researchers in its effective implementation. As the demand for more precise and potent bioconjugates and targeted therapeutics continues to grow, the importance of well-defined linkers like this compound will undoubtedly increase.

References

An In-depth Technical Guide to DBCO-PEG1-NH-Boc: Structure, Properties, and Applications

This technical guide provides a comprehensive overview of the heterobifunctional linker, DBCO-PEG1-NH-Boc, tailored for researchers, scientists, and drug development professionals. This document delves into its chemical structure, physicochemical properties, and its critical role in bioconjugation and the development of novel therapeutics, such as Proteolysis Targeting Chimeras (PROTACs).

Core Structure and Properties

This compound is a versatile molecule composed of three key functional components: a Dibenzocyclooctyne (DBCO) group, a single polyethylene (B3416737) glycol (PEG) spacer, and a Boc-protected amine. This unique architecture enables a wide range of applications in bioconjugation and drug delivery.[1]

The DBCO moiety is a strained alkyne that readily participates in copper-free click chemistry, specifically the Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC), with azide-containing molecules.[2] This reaction is bioorthogonal, meaning it can proceed efficiently within a biological environment without interfering with native biochemical processes. The PEG linker enhances the hydrophilicity and biocompatibility of the molecule, while the Boc (tert-butyloxycarbonyl) protecting group allows for the controlled deprotection of the terminal amine for subsequent conjugation steps.[1]

Physicochemical Properties

A summary of the key quantitative data for this compound is presented in the table below for easy reference and comparison.

| Property | Value | References |

| Molecular Formula | C28H33N3O5 | [3] |

| Molecular Weight | 491.59 g/mol | [4] |

| CAS Number | 2364591-77-3 | |

| Purity | ≥95% - >96% | |

| Solubility | Soluble in DMSO, DCM, DMF | |

| Appearance | White to off-white solid | |

| Storage | -20°C, protect from light |

Synthesis and Functionalization

The following diagram illustrates a plausible synthetic workflow for creating a functional bioconjugate using this compound.

Experimental Protocols

The utility of this compound is realized through its application in bioconjugation. Below are detailed methodologies for key experiments involving this linker.

General Protocol for Boc Deprotection

The removal of the Boc protecting group is a critical step to liberate the primary amine for subsequent conjugation.

Materials:

-

This compound

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM)

-

Nitrogen or Argon source

-

Rotary evaporator

Procedure:

-

Dissolve this compound in a minimal amount of DCM.

-

Add TFA to the solution (typically 20-50% v/v).

-

Stir the reaction mixture at room temperature for 1-2 hours under an inert atmosphere.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Once the reaction is complete, remove the solvent and excess TFA under reduced pressure using a rotary evaporator.

-

The resulting deprotected compound, DBCO-PEG1-NH2, can be used directly in the next step or purified further if necessary.

Protocol for Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)

This protocol outlines the copper-free click chemistry reaction between the deprotected DBCO-PEG1-NH2 and an azide-containing molecule.

Materials:

-

Deprotected DBCO-PEG1-NH2

-

Azide-functionalized molecule of interest (e.g., a protein, peptide, or small molecule)

-

Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)

-

Phosphate-buffered saline (PBS), pH 7.4 (for biological applications)

Procedure:

-

Dissolve the deprotected DBCO-PEG1-NH2 in an appropriate solvent (DMF or DMSO).

-

In a separate vial, dissolve the azide-containing molecule in a compatible solvent. For biological molecules, this is often an aqueous buffer like PBS.

-

Add the DBCO-PEG1-NH2 solution to the azide-containing molecule solution. A molar excess of the DBCO-linker may be used to ensure complete reaction with the azide.

-

Allow the reaction to proceed at room temperature for 4-12 hours. The reaction can also be performed at 4°C for an extended period (e.g., overnight) for sensitive biomolecules.

-

Monitor the reaction progress by an appropriate analytical technique such as LC-MS or SDS-PAGE for protein conjugations.

-

Purify the final conjugate using a suitable method, such as High-Performance Liquid Chromatography (HPLC) or size-exclusion chromatography.

Applications in PROTAC Development

This compound is a valuable tool in the synthesis of PROTACs. PROTACs are heterobifunctional molecules that simultaneously bind to a target protein and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. The this compound linker serves to connect the target-binding ligand (warhead) to the E3 ligase ligand.

The following diagram illustrates the workflow for synthesizing a PROTAC using this compound.

References

An In-Depth Technical Guide to the Mechanism and Application of DBCO-PEG1-NH-Boc

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the bifunctional linker, DBCO-PEG1-NH-Boc, detailing its mechanism of action, and providing practical guidance for its application in bioconjugation and related fields.

Core Concepts: Understanding the Components

This compound is a heterobifunctional crosslinker composed of three key moieties, each contributing a specific function to this versatile molecule.

-

DBCO (Dibenzocyclooctyne): The engine of the copper-free click chemistry reaction. DBCO is a strained cyclic alkyne that readily and specifically reacts with azide-functionalized molecules through a Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC).[][2] This reaction is bioorthogonal, meaning it proceeds with high efficiency under physiological conditions (neutral pH, aqueous environment) without interfering with native biological processes.[3] The result is a stable triazole linkage.[3] The inherent ring strain of the cyclooctyne (B158145) ring is the driving force behind this catalyst-free reaction.[2]

-

PEG1 (Polyethylene Glycol, n=1): A short, hydrophilic spacer. The single polyethylene (B3416737) glycol unit enhances the solubility of the molecule in aqueous buffers, a critical feature for bioconjugation reactions. The PEG linker also provides flexibility and reduces steric hindrance, which can improve the efficiency of the conjugation process.

-

NH-Boc (Boc-protected Amine): A latent reactive site. The primary amine is protected by a tert-butyloxycarbonyl (Boc) group. This protecting group is stable under a wide range of conditions, including the SPAAC reaction. It can be selectively removed under acidic conditions, typically with trifluoroacetic acid (TFA), to expose the primary amine. This newly liberated amine can then be used for subsequent conjugation reactions, for example, with N-hydroxysuccinimide (NHS) esters or through carbodiimide-mediated coupling to carboxylic acids.

Mechanism of Action: A Two-Step Orthogonal Conjugation Strategy

The utility of this compound lies in its ability to facilitate sequential, orthogonal conjugations. This allows for the precise and controlled assembly of complex biomolecular structures.

Step 1: Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)

The first step involves the reaction of the DBCO group with an azide-modified molecule. This reaction is highly specific and proceeds rapidly without the need for a cytotoxic copper catalyst.

Step 2: Boc Deprotection and Amine-Reactive Conjugation

Following the SPAAC reaction, the Boc protecting group is removed from the terminal amine using a strong acid like TFA. This reveals a primary amine, which can then be reacted with a second molecule containing an amine-reactive functional group.

Below is a DOT script visualizing the overall workflow.

Quantitative Data

The efficiency of the conjugation and deprotection steps is critical for the successful application of this compound. The following tables summarize key quantitative parameters.

| Parameter | Value | Notes |

| Reaction Kinetics (SPAAC) | The reaction rate of DBCO with azides is influenced by the specific azide (B81097) and the reaction conditions. | |

| Second-Order Rate Constant (k₂) | ~1.9 M⁻¹·s⁻¹ | This value is for the reaction of a chlorosydnone with a DBCO derivative, which is a comparable bioorthogonal click reaction and provides a good estimate for the speed of the SPAAC reaction. |

| Yields | Yields are highly dependent on the specific molecules being conjugated and the purification methods employed. | |

| SPAAC Conjugation Yield | Generally high, often >90% | With optimized conditions and purification, near-quantitative yields can be achieved. |

| Boc Deprotection Yield | Typically >90% | The deprotection of Boc groups with strong acids like TFA is a very efficient reaction. |

| Protein Recovery | >85% | This is a typical recovery rate after purification of a DBCO-conjugated protein using a desalting spin column. |

Experimental Protocols

The following are detailed methodologies for the key experimental steps involving this compound.

Protocol for SPAAC Conjugation of an Azide-Modified Protein with this compound

This protocol describes the conjugation of an azide-containing protein to this compound.

Materials:

-

Azide-modified protein

-

This compound

-

Anhydrous Dimethylsulfoxide (DMSO)

-

Phosphate-Buffered Saline (PBS), pH 7.4

-

Spin desalting columns

Procedure:

-

Protein Preparation: Dissolve the azide-modified protein in PBS at a concentration of 1-5 mg/mL.

-

This compound Stock Solution: Immediately before use, prepare a 10 mM stock solution of this compound in anhydrous DMSO.

-

Conjugation Reaction: Add a 10-20 fold molar excess of the this compound stock solution to the protein solution. The final concentration of DMSO should not exceed 10% (v/v).

-

Incubation: Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C with gentle mixing.

-

Purification: Remove the unreacted this compound using a spin desalting column according to the manufacturer's protocol.

Protocol for Boc Deprotection of the Conjugate

This protocol describes the removal of the Boc protecting group to expose the primary amine.

Materials:

-

Boc-protected conjugate from the previous step

-

Dichloromethane (DCM)

-

Trifluoroacetic acid (TFA)

-

Saturated aqueous sodium bicarbonate solution

-

Anhydrous sodium sulfate

Procedure:

-

Dissolution: Dissolve the Boc-protected conjugate in DCM.

-

Deprotection Reaction: Add TFA to the solution to a final concentration of 20-50% (v/v). Stir the reaction at room temperature for 1-2 hours. Monitor the reaction by an appropriate method (e.g., LC-MS).

-

Workup:

-

Concentrate the reaction mixture under reduced pressure to remove the DCM and excess TFA.

-

Dissolve the residue in DCM and wash with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid.

-

Wash the organic layer with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the deprotected conjugate.

-

Protocol for Amine Coupling of the Deprotected Conjugate with an NHS-Ester

This protocol describes the final conjugation step of the deprotected, amine-containing conjugate with an NHS-ester modified molecule.

Materials:

-

Deprotected conjugate with a free amine

-

NHS-ester modified molecule

-

Amine-free buffer (e.g., PBS, pH 7.2-8.0)

-

Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

Procedure:

-

Preparation of Reactants:

-

Dissolve the deprotected conjugate in the amine-free buffer.

-

Dissolve the NHS-ester modified molecule in an appropriate solvent (e.g., DMSO).

-

-

Conjugation Reaction: Add the NHS-ester solution to the deprotected conjugate solution at a 5-10 fold molar excess.

-

Incubation: Incubate the reaction for 1-2 hours at room temperature.

-

Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 50-100 mM. Incubate for 15 minutes at room temperature.

-

Purification: Purify the final conjugate using an appropriate method such as size-exclusion chromatography (SEC) or dialysis to remove unreacted reagents.

Visualizing Experimental Workflows

The following DOT script provides a visual representation of a typical experimental workflow for creating an antibody-drug conjugate (ADC) using this compound.

References

An In-depth Technical Guide to Copper-Free Click Chemistry with DBCO Linkers

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of copper-free click chemistry, focusing on the application of Dibenzocyclooctyne (DBCO) linkers. It details the underlying chemical principles, experimental protocols, and applications in bioconjugation and therapeutic development, offering a technical resource for professionals in the field.

Introduction to Copper-Free Click Chemistry and DBCO Linkers

Copper-free click chemistry, specifically the Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC), has become an indispensable tool in chemical biology, drug discovery, and materials science.[1] This bioorthogonal reaction enables the covalent ligation of molecules in complex biological environments without the need for cytotoxic copper catalysts.[1][2][3] The reaction is driven by the high ring strain of a cyclooctyne (B158145), which reacts specifically and spontaneously with an azide-functionalized molecule to form a stable triazole linkage.[]

At the forefront of this technology are DBCO linkers. DBCO is a strained cyclooctyne that exhibits high reactivity and stability, making it ideal for a wide range of bioconjugation applications. Its key advantages include:

-

Biocompatibility: The reaction proceeds efficiently in aqueous buffers and within living systems without the need for a toxic copper catalyst.

-

Bioorthogonality: DBCO and azide (B81097) groups are abiotic and do not react with naturally occurring functional groups in biological systems, ensuring high specificity.

-

Fast Reaction Kinetics: The inherent strain of the DBCO ring leads to rapid reaction rates, even at low concentrations.

-

High Efficiency and Yield: The SPAAC reaction with DBCO often proceeds to completion, resulting in high yields of the desired conjugate.

-

Stability: The resulting triazole linkage is highly stable under physiological conditions.

DBCO is often incorporated into heterobifunctional linkers, which may include a polyethylene (B3416737) glycol (PEG) spacer to enhance hydrophilicity and reduce steric hindrance, and a reactive group (e.g., NHS ester, maleimide) for attachment to biomolecules.

The Mechanism of Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)

The SPAAC reaction is a [3+2] cycloaddition between a strained cyclooctyne (the dipolarophile), such as DBCO, and an azide (the 1,3-dipole). The high ring strain of the cyclooctyne significantly lowers the activation energy of the reaction, allowing it to proceed spontaneously under physiological conditions.

Quantitative Data for DBCO Linkers in Copper-Free Click Chemistry

The efficiency of SPAAC reactions is influenced by factors such as the specific cyclooctyne used, the azide reaction partner, solvent conditions, and temperature. The following tables summarize key quantitative data for DBCO linkers to inform experimental design.

Table 1: General Reaction Parameters for DBCO Bioconjugation

| Parameter | Typical Value/Range | Conditions | Source(s) |

| Molar Excess (DBCO-NHS ester to Antibody) | 5-30 fold | Room Temperature, 30-60 min | |

| Molar Excess (Azide-modified molecule to DBCO-Antibody) | 1.5-4 fold | 4°C to 37°C, 2-24 hours | |

| Reaction Time (SPAAC) | < 5 min to overnight | Dependent on concentration and reactants | |

| Optimal pH | 7.0 - 9.0 | Aqueous buffer (e.g., PBS) | |

| DBCO Stability (on IgG) | ~3-5% loss of reactivity | 4 weeks at 4°C or -20°C |

Table 2: Comparative Second-Order Rate Constants of Cyclooctynes with Benzyl Azide

| Cyclooctyne | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Source(s) |

| DBCO | ~0.1 - 1.0 | |

| BCN | ~0.01 - 0.1 | |

| DIFO | 0.076 | |

| BARAC | > 1.0 |

Experimental Protocols

This section provides detailed methodologies for key experiments involving DBCO linkers.

Protocol 1: Labeling of an Amine-Containing Protein (e.g., Antibody) with a DBCO-NHS Ester

This protocol describes the general steps for conjugating a DBCO-NHS ester to a protein via its primary amines.

Materials:

-

Protein solution (1-10 mg/mL in an amine-free buffer like PBS, pH 7.2-7.5)

-

DBCO-NHS ester

-

Anhydrous DMSO or DMF

-

Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.0)

-

Desalting column

Procedure:

-

Reagent Preparation: Prepare a fresh stock solution of the DBCO-NHS ester (e.g., 10 mM) in anhydrous DMSO or DMF.

-

Protein Preparation: Ensure the protein is in an amine-free buffer. If necessary, perform a buffer exchange using a desalting column.

-

Labeling Reaction: Add a 10- to 20-fold molar excess of the DBCO-NHS ester solution to the protein solution. The final concentration of the organic solvent should be kept low (e.g., <20%) to avoid protein denaturation.

-

Incubation: Incubate the reaction for 1-2 hours at room temperature or 2-4 hours at 4°C with gentle mixing.

-

Quenching: Add the Quenching Buffer to a final concentration of 50-100 mM and incubate for 15 minutes at room temperature to quench any unreacted NHS ester.

-

Purification: Remove excess, unreacted DBCO-NHS ester using a desalting column equilibrated with the desired storage buffer.

-

Characterization (Optional): Determine the degree of labeling (DOL) by measuring the absorbance of the protein (e.g., at 280 nm) and the DBCO group (around 309 nm).

Protocol 2: Copper-Free Click Chemistry Reaction with DBCO-Labeled Protein and Azide-Modified Molecule

This protocol describes the reaction between the DBCO-labeled protein and an azide-functionalized molecule.

Materials:

-

DBCO-labeled protein

-

Azide-functionalized molecule

-

Reaction Buffer (e.g., PBS, pH 7.4)

Procedure:

-

Reaction Setup: Mix the DBCO-labeled protein with the azide-modified molecule in the reaction buffer. A 1.5 to 4-fold molar excess of the lower abundance component is recommended.

-

Incubation: Incubate the reaction for 4-12 hours at room temperature or 12-24 hours at 4°C with gentle mixing. Reaction progress can be monitored by techniques such as SDS-PAGE or mass spectrometry.

-

Purification: Remove the excess azide-containing molecule and any unreacted starting materials using an appropriate purification method, such as size-exclusion chromatography or dialysis.

-

Storage: Store the purified conjugate under appropriate conditions, typically at 4°C or frozen at -20°C or -80°C.

Protocol 3: Live Cell Labeling with DBCO-Functionalized Probes

This protocol outlines the general steps for labeling azide-modified live cells.

Materials:

-

Azide-metabolically labeled cells

-

DBCO-functionalized detection reagent (e.g., DBCO-fluorophore)

-

Live cell imaging buffer or growth medium

-

PBS

Procedure:

-

Cell Preparation: Wash the azide-metabolically labeled cells twice with pre-warmed PBS or live cell imaging buffer.

-

Labeling: Dilute the DBCO-functionalized detection reagent in the imaging buffer or growth media to the desired final concentration (e.g., 1-15 µM).

-

Incubation: Add the DBCO-reagent solution to the cells and incubate for 1-2 hours at 37°C in a CO2 incubator.

-

Washing: Remove the labeling solution and wash the cells three times with pre-warmed buffer to remove any unbound reagent.

-

Imaging: Add fresh imaging buffer to the cells and proceed with fluorescence microscopy.

References

The Strategic Role of the Boc Protecting Group in DBCO-PEG1-NH-Boc for Advanced Bioconjugation and Drug Development

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

DBCO-PEG1-NH-Boc is a heterobifunctional linker of significant interest in the fields of chemical biology and drug development, particularly in the construction of complex biomolecules such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). This guide elucidates the critical function of the tert-butyloxycarbonyl (Boc) protecting group within this molecule. The Boc group serves as a temporary shield for the primary amine, preventing its premature reaction during multi-step synthetic sequences. Its acid-labile nature allows for a controlled deprotection under specific conditions, revealing the amine for subsequent conjugation. This strategic protection and deprotection are fundamental to the linker's utility, enabling the precise and sequential assembly of sophisticated bioconjugates. This document provides a comprehensive overview of the Boc group's function, detailed experimental protocols for its removal, quantitative data on deprotection efficiency, and visual representations of its application in relevant biological pathways and experimental workflows.

The Core Function of the Boc Protecting Group

The this compound molecule is comprised of three key functional components:

-

Dibenzocyclooctyne (DBCO): A strained alkyne that participates in highly efficient and bioorthogonal copper-free click chemistry reactions with azide-functionalized molecules.

-

Polyethylene Glycol (PEG)1 Spacer: A single ethylene (B1197577) glycol unit that enhances solubility and provides a defined spatial separation between the conjugated entities.

-

Boc-Protected Amine (-NH-Boc): A primary amine shielded by a tert-butyloxycarbonyl group.

The primary role of the Boc group is to render the amine nucleophile inert during the initial conjugation step involving the DBCO moiety. Amines are reactive towards various electrophiles, and in the context of complex syntheses, this reactivity needs to be managed to avoid unwanted side reactions. By protecting the amine as a carbamate, its nucleophilicity is significantly diminished, allowing for the selective reaction of the DBCO group with an azide-containing molecule.

Following the DBCO-azide ligation, the Boc group can be selectively removed under acidic conditions to expose the primary amine. This newly liberated amine is then available for a second conjugation reaction, typically forming a stable amide bond with a carboxylic acid-containing molecule, such as an E3 ligase ligand in the synthesis of a PROTAC. This sequential approach is paramount for the controlled and directional assembly of bifunctional molecules.

Experimental Protocols

Boc Deprotection of this compound to Yield DBCO-PEG1-NH2

This protocol describes the removal of the Boc protecting group from this compound using trifluoroacetic acid (TFA) in dichloromethane (B109758) (DCM).

Materials:

-

This compound

-

Anhydrous Dichloromethane (DCM)

-

Trifluoroacetic Acid (TFA)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Nitrogen or Argon gas supply

-

Rotary evaporator

-

Separatory funnel

-

Standard laboratory glassware

Procedure:

-

In a clean, dry round-bottom flask, dissolve this compound in anhydrous DCM to a concentration of approximately 0.1 M under an inert atmosphere (e.g., nitrogen or argon).

-

While stirring, add an equal volume of TFA to the solution (e.g., for 10 mL of DCM, add 10 mL of TFA, resulting in a 50% TFA/DCM solution).

-

Stir the reaction mixture at room temperature for 1-2 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The deprotected product, DBCO-PEG1-NH₂, will be more polar than the starting material.

-

Upon completion of the reaction, remove the solvent and excess TFA under reduced pressure using a rotary evaporator.

-

To ensure complete removal of residual TFA, co-evaporate the residue with DCM three times.

-

For purification, dissolve the residue in DCM and transfer it to a separatory funnel.

-

Wash the organic layer sequentially with saturated NaHCO₃ solution (to neutralize any remaining acid) and then with brine. Caution: CO₂ evolution may occur during the bicarbonate wash.

-

Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.

-

Filter the solution and concentrate it under reduced pressure to obtain the deprotected product, DBCO-PEG1-NH₂. The product is often obtained as a TFA salt if the basic wash is omitted.

Quantitative Data

The efficiency of Boc deprotection can be influenced by the choice of acid, solvent, temperature, and reaction time. The following tables provide a summary of typical conditions and reported yields for the deprotection of various Boc-protected amines, which can serve as a guideline for the deprotection of this compound.

| Reagent | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| Trifluoroacetic Acid (TFA) | Dichloromethane (DCM) | Room Temperature | 0.5 - 2 | >95 |

| Hydrochloric Acid (HCl) | 1,4-Dioxane | Room Temperature | 1 - 4 | >90 |

| Phosphoric Acid (H₃PO₄) | Water | 50 | 1 - 3 | ~90 |

| Heteropolyacid | Dichloromethane (DCM) | Room Temperature | 0.25 - 0.5 | 90 - 95[1] |

Table 1: Comparison of Common Boc Deprotection Conditions. This table summarizes various acidic reagents and conditions for the removal of the Boc protecting group from amines, with typical yields.

| Parameter | Starting Material (this compound) | Product (DBCO-PEG1-NH₂) |

| ¹H NMR (CDCl₃, ppm) | ~1.45 (s, 9H, -C(CH₃)₃) | Signal absent |

| LC-MS (m/z) | [M+H]⁺ calculated for C₂₈H₃₃N₃O₅ | [M+H]⁺ calculated for C₂₃H₂₅N₃O₃ |

| TLC (DCM:MeOH 95:5) | Higher Rf | Lower Rf |

Table 2: Analytical Characterization for Monitoring Boc Deprotection. This table outlines the expected changes in key analytical data upon successful deprotection of this compound.

Visualizations

Experimental Workflow for PROTAC Synthesis

The following diagram illustrates a typical experimental workflow for the synthesis of a PROTAC targeting the Androgen Receptor (AR) using this compound.

Caption: A three-step workflow for synthesizing an Androgen Receptor (AR) PROTAC.

Signaling Pathway: PROTAC-Mediated Androgen Receptor Degradation

The following diagram illustrates the signaling pathway of Androgen Receptor (AR) and its targeted degradation by a PROTAC synthesized using a DBCO-PEG linker.

Caption: Mechanism of AR signaling and its disruption by a PROTAC.[2][3]

Conclusion

The Boc protecting group in this compound is not merely an inert component but a strategic tool that enables the sequential and controlled construction of complex bioconjugates. Its stability under various conditions and its facile, high-yielding removal under acidic conditions make it an indispensable feature for multi-step synthetic strategies in drug discovery and chemical biology. The protocols and data presented in this guide provide a framework for the effective utilization of this compound in the development of next-generation therapeutics, such as PROTACs, that hold immense promise for targeting previously "undruggable" proteins. A thorough understanding of the function and manipulation of the Boc protecting group is, therefore, essential for researchers and scientists working at the forefront of this exciting field.

References

The Definitive Guide to Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)

A Technical Whitepaper for Researchers, Scientists, and Drug Development Professionals

Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) has rapidly emerged as a powerful and indispensable tool in the fields of chemical biology, drug development, and materials science. As a cornerstone of bioorthogonal chemistry, SPAAC enables the specific and covalent ligation of molecules within complex biological systems without the need for cytotoxic catalysts. This guide provides a comprehensive technical overview of the core principles of SPAAC, detailed experimental protocols for key applications, and a quantitative analysis of its kinetics to empower researchers in leveraging this transformative technology.

Core Principles of Strain-Promoted Alkyne-Azide Cycloaddition

At its heart, SPAAC is a type of [3+2] cycloaddition between a cyclooctyne (B158145) and an azide (B81097), which results in the formation of a stable triazole linkage.[1] The primary driving force behind this reaction is the significant ring strain inherent in cyclooctynes, the smallest stable cyclic alkynes.[2] This ring strain dramatically lowers the activation energy for the cycloaddition with azides, allowing the reaction to proceed swiftly at physiological temperatures and pH.[1]

A key advantage of SPAAC over its predecessor, the copper-catalyzed azide-alkyne cycloaddition (CuAAC), is its metal-free nature. This eliminates the issue of cellular toxicity associated with copper catalysts, making SPAAC exceptionally well-suited for applications in living cells and whole organisms.[1][3] The azide and cyclooctyne functional groups are considered bioorthogonal, meaning they are chemically inert within biological systems and do not participate in unwanted side reactions with native functional groups such as amines or hydroxyls. This exquisite selectivity ensures that the ligation occurs exclusively between the intended molecular partners.

The mechanism of SPAAC is a concerted, pericyclic reaction known as a Huisgen 1,3-dipolar cycloaddition. In this reaction, the azide acts as a 1,3-dipole that reacts with the strained alkyne (the dipolarophile) to form the stable triazole product.

Quantitative Analysis of SPAAC Kinetics

The rate of the SPAAC reaction is a critical parameter for its successful application, particularly in dynamic biological experiments. The reaction kinetics are typically second-order, and the rate is significantly influenced by the structure of the cyclooctyne, the electronic properties of the azide, the solvent, and the pH. The reactivity of different cyclooctynes is quantified by their second-order rate constant (k₂).

The table below summarizes the second-order rate constants for the reaction of various commonly used cyclooctynes with benzyl (B1604629) azide, a standard model azide.

| Cyclooctyne | Abbreviation | Second-Order Rate Constant (k₂) [M⁻¹s⁻¹] | Key Features |

| Dibenzocyclooctyne | DBCO / DIBAC | ~0.6 - 1.0 | High reactivity, widely used for rapid labeling. |

| Dibenzoannulated cyclooctyne | DIBO | ~0.3 - 0.7 | Robust reactivity and good stability. |

| Bicyclo[6.1.0]nonyne | BCN | ~0.06 - 0.1 | Smaller size, lower lipophilicity, and good stability, though slower kinetics compared to DBCO. |

| Difluorinated Cyclooctyne | DIFO | - | Increased reactivity due to electron-withdrawing fluorine groups. |

| Biarylazacyclooctynone | BARAC | - | Extremely reactive, suitable for sensitive biological environments. |

Note: Reaction rates can vary depending on the specific solvent, temperature, and the derivatives of the cyclooctyne and azide used.

Experimental Protocols

This section provides detailed methodologies for key applications of SPAAC in research and drug development.

Protocol for Labeling Cell Surface Glycoproteins

This protocol outlines the metabolic incorporation of an azide-containing sugar into cellular glycans, followed by fluorescent labeling via SPAAC for visualization.

Materials:

-

Adherent mammalian cells (e.g., HeLa, HEK293)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Peracetylated N-azidoacetylmannosamine (Ac₄ManNAz)

-

Phosphate-buffered saline (PBS)

-

DBCO-conjugated fluorophore (e.g., DBCO-Alexa Fluor 488)

-

Hoechst 33342 or DAPI for nuclear counterstaining

-

Imaging medium (e.g., FluoroBrite DMEM)

-

Fluorescence microscope

Procedure:

-

Metabolic Labeling:

-

Culture cells to the desired confluency.

-

Prepare a stock solution of Ac₄ManNAz in DMSO.

-

Dilute the Ac₄ManNAz stock solution in complete cell culture medium to a final concentration of 25-50 µM.

-

Replace the existing medium with the Ac₄ManNAz-containing medium and incubate the cells for 48 hours under standard culture conditions (37°C, 5% CO₂).

-

-

SPAAC Reaction:

-

Prepare a stock solution of the DBCO-fluorophore in DMSO.

-

Dilute the DBCO-fluorophore in pre-warmed complete culture medium to a final concentration of 20-50 µM.

-

Wash the cells twice with warm PBS.

-

Add the DBCO-fluorophore solution to the cells and incubate for 15-30 minutes at 37°C, protected from light.

-

-

Washing and Staining:

-

Wash the cells three times with warm PBS to remove any unreacted DBCO-fluorophore.

-

If desired, perform nuclear counterstaining with Hoechst 33342 or DAPI according to the manufacturer's instructions.

-

-

Imaging:

-

Replace the PBS with imaging medium.

-

Visualize the fluorescently labeled cells using a fluorescence microscope with the appropriate filter sets.

-

Protocol for Antibody-Drug Conjugate (ADC) Preparation

This protocol describes a general method for conjugating an azide-modified drug-linker to a DBCO-functionalized antibody.

Materials:

-

Azide-conjugated antibody

-

DBCO-conjugated drug-linker

-

Phosphate-buffered saline (PBS), pH 7.4

-

Dimethyl sulfoxide (B87167) (DMSO)

-

Desalting column

-

Protein concentrator (e.g., 50 kDa MWCO)

Procedure:

-

Antibody Preparation:

-

If the antibody is not already azide-functionalized, it needs to be modified to introduce azide groups.

-

Perform a buffer exchange for the azide-conjugated antibody into PBS (pH 7.4) using a desalting column.

-

-

Drug-Linker Preparation:

-

Prepare a stock solution of the DBCO-drug linker in DMSO (e.g., 26.7 mM).

-

-

Conjugation Reaction:

-

In a reaction vessel, combine the azide-conjugated antibody (e.g., 10 mg) with the DBCO-drug linker stock solution. A typical reaction mixture might contain 5% DMSO in a final volume of 1 mL.

-

Incubate the reaction mixture for 2-4 hours at room temperature or 4°C.

-

-

Purification:

-

Remove the excess, unreacted DBCO-drug linker using a desalting column equilibrated with PBS (pH 7.4).

-

Concentrate the resulting ADC using a protein concentrator.

-

-

Characterization:

-

Analyze the purified ADC to determine the drug-to-antibody ratio (DAR) and other quality attributes using techniques such as UV-Vis spectroscopy, mass spectrometry, or HPLC.

-

Visualizations: Diagrams of SPAAC Mechanisms and Workflows

To further elucidate the principles and applications of SPAAC, the following diagrams have been generated using the DOT language.

References

An In-depth Technical Guide to the Solubility and Stability of DBCO-PEG1-NH-Boc

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability of DBCO-PEG1-NH-Boc, a heterobifunctional linker crucial for advancements in bioconjugation, proteomics, and the development of targeted therapeutics such as antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs). Understanding the physicochemical properties of this reagent is paramount for designing robust and reproducible experimental workflows.

Physicochemical Properties and Solubility

This compound (Dibenzocyclooctyne-PEG1-N-tert-butyloxycarbonyl) is a molecule that incorporates a strained alkyne (DBCO) for copper-free click chemistry, a short polyethylene (B3416737) glycol (PEG) spacer to enhance hydrophilicity, and a Boc-protected amine for subsequent conjugation following deprotection.

Solubility Profile:

The solubility of this compound is a critical factor for its handling and use in various experimental settings. While precise quantitative data in mg/mL is not always readily published by manufacturers, the available information indicates its solubility in common organic solvents. The PEG spacer enhances its solubility in aqueous media compared to non-PEGylated DBCO analogs.[1][2]

For many applications, it is recommended to first dissolve the compound in a water-miscible organic solvent like DMSO or DMF before diluting it into the final aqueous reaction buffer.[2]

Table 1: Solubility Data for this compound and Related Compounds

| Compound | Solvent | Solubility | Reference |

| This compound | DMSO, DMF, DCM | Soluble | |

| DBCO-PEG4-NHS Ester | Aqueous Buffers | Up to 5.5 mM | [2] |

| DBCO-PEG4-Maleimide | Aqueous Buffers | Up to 6.6 mM | [2] |

| Branched PEG-DBCO | Aqueous and Organic Solvents | Higher than linear PEG |

Stability Profile

The stability of this compound is influenced by several factors, including pH, temperature, and exposure to light. The molecule contains three key functional groups with distinct stability characteristics: the DBCO group, the PEG linker, and the Boc-protected amine.

-

DBCO Group: The strained alkyne is highly reactive towards azides but can be susceptible to degradation under certain conditions. It is particularly sensitive to strongly acidic environments, which can cause an inactivating rearrangement. For long-term storage, it is recommended to keep the compound at -20°C, protected from light and moisture. In aqueous solutions, DBCO-modified antibodies have shown a 3-5% loss of reactivity towards azides over four weeks at 4°C.

-

PEG Linker: The polyethylene glycol spacer is generally considered chemically inert and stable under most bioconjugation conditions.

-

Boc-Protected Amine: The tert-butyloxycarbonyl (Boc) protecting group is stable under basic and nucleophilic conditions but is readily cleaved under acidic conditions, such as with trifluoroacetic acid (TFA).

Table 2: Expected Stability of this compound under Various Conditions

| Condition | Temperature | Time | Expected Stability | Observations | Reference |

| pH < 4 | Room Temp. | Hours | Low | Potential for acid-mediated rearrangement of the DBCO group and cleavage of the Boc group. | |

| pH 5.0 | 25°C | 24 hours | ~85-90% | Potential for slow acid-mediated degradation of the DBCO group. | |

| pH 7.4 (PBS) | 4°C | 48 hours | >95% | Optimal for short-term storage of working solutions. | |

| pH 7.4 (PBS) | 25°C | 24 hours | 90-95% | Good stability for typical reaction times. | |

| pH 7.4 (PBS) | 37°C | 24 hours | 80-85% | Increased temperature can accelerate degradation. | |

| pH 8.5 | 25°C | 24 hours | 90-95% | Generally stable. | |

| Cellular Environment | 37°C | 24 hours | Moderate | Approximately 36% degradation of DBCO was observed in immune phagocytes. |

Experimental Protocols

Protocol for Determining Aqueous Solubility

This protocol outlines a method to determine the aqueous solubility of this compound using High-Performance Liquid Chromatography (HPLC).

Materials:

-

This compound

-

Phosphate-buffered saline (PBS), pH 7.4

-

Water-miscible organic solvent (e.g., DMSO)

-

Microcentrifuge tubes

-

Shaker/incubator

-

0.22 µm syringe filters

-

HPLC system with a C18 column and UV detector

Procedure:

-

Preparation of Saturated Solution: Add an excess amount of solid this compound to a microcentrifuge tube.

-

Add a defined volume of PBS (e.g., 1 mL).

-

Incubate the tube at a constant temperature (e.g., 25°C) with shaking for 24-48 hours to ensure equilibrium.

-

Sample Collection and Preparation: Centrifuge the tube to pellet the excess solid.

-

Carefully withdraw an aliquot of the supernatant and filter it through a 0.22 µm syringe filter.

-

Quantification by HPLC:

-

Prepare a series of standard solutions of this compound of known concentrations.

-

Inject the filtered supernatant and the standard solutions onto the HPLC system.

-

Monitor the absorbance at the characteristic wavelength for DBCO (approximately 309 nm).

-

Construct a calibration curve from the standard solutions and determine the concentration of the saturated solution.

-

Protocol for Boc Deprotection using Trifluoroacetic Acid (TFA)

This protocol describes the removal of the Boc protecting group to yield the free amine, which can then be used for subsequent conjugation reactions.

Materials:

-

This compound

-

Dichloromethane (DCM), anhydrous

-

Trifluoroacetic acid (TFA)

-

Saturated aqueous sodium bicarbonate solution

-

Anhydrous sodium sulfate

-

Round-bottom flask

-

Magnetic stirrer

Procedure:

-

Dissolve the Boc-protected this compound in anhydrous DCM (e.g., 0.1 M).

-

Cool the solution to 0°C in an ice bath.

-

Slowly add TFA to the solution to a final concentration of 20-50% (v/v).

-

Stir the reaction at 0°C for 30 minutes, then allow it to warm to room temperature.

-

Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 1-2 hours).

-

Concentrate the reaction mixture under reduced pressure to remove DCM and excess TFA.

-

Co-evaporate with toluene (3x) to remove residual TFA. The product is the TFA salt of the amine.

-

(Optional) To obtain the free amine, dissolve the residue in an organic solvent, wash with saturated aqueous sodium bicarbonate, dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

References

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to Bioconjugation Using DBCO Reagents

This guide provides a comprehensive overview of the principles and practices of bioconjugation utilizing dibenzocyclooctyne (DBCO) reagents. DBCO reagents are at the forefront of copper-free click chemistry, enabling the specific and efficient covalent labeling of biomolecules under physiological conditions. This technology, formally known as Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC), has become an indispensable tool in drug development, diagnostics, and fundamental biological research.[1][2][3]

Core Concepts: The Power of Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)

SPAAC is a bioorthogonal reaction, meaning it can occur within a complex biological system without interfering with native biochemical processes.[] The reaction's driving force is the high ring strain of the DBCO molecule, which readily reacts with an azide-functionalized partner to form a stable triazole linkage.[2] A key advantage of SPAAC is that it does not require a cytotoxic copper catalyst, making it ideal for applications involving living cells and in vivo studies.

The general workflow for bioconjugation using DBCO reagents involves a two-step process:

-

Activation of Biomolecule 1 with a DBCO reagent: A DBCO moiety is introduced into the first biomolecule using a reactive handle (e.g., NHS ester, maleimide).

-

Activation of Biomolecule 2 with an azide (B81097): An azide group is incorporated into the second biomolecule.

-

Click Reaction: The two modified biomolecules are mixed, leading to a spontaneous and specific covalent bond formation.

Quantitative Data for DBCO Bioconjugation

The efficiency and kinetics of DBCO-based bioconjugation are influenced by several factors, including the specific reagents, solvent conditions, and temperature. The following tables summarize key quantitative data to guide experimental design.

Table 1: Physicochemical and Technical Data for a Representative DBCO Reagent (DBCO-NHCO-PEG4-Acid)

| Property | Value | Reference(s) |

| Molecular Formula | C₃₀H₃₆N₂O₈ | |

| Molecular Weight | 552.6 g/mol | |

| Purity | Typically >95% (as determined by HPLC) | |

| Solubility | Soluble in DMSO, DMF, DCM | |

| Storage Conditions | -20°C is recommended for long-term storage |

Table 2: General Reaction Parameters for DBCO-Based Bioconjugation

| Parameter | Recommended Range/Value | Notes | Reference(s) |

| DBCO-NHS Ester to Protein Molar Excess | 10- to 30-fold | A 10- to 20-fold excess is a common starting point. For antibody concentrations < 5 mg/ml, a 20- to 50-fold excess may be needed. | |

| Azide to DBCO-Biomolecule Molar Excess | 1.5- to 5-fold | A 2- to 4-fold molar excess is commonly used for antibody-oligonucleotide conjugation. | |

| Reaction Temperature (SPAAC) | 4°C to 37°C | Reactions are efficient at room temperature. Incubation at 4°C is also effective but may require longer reaction times. | |

| Reaction Time (SPAAC) | 1 to 12 hours | Typical reaction times are less than 12 hours. For antibody-oligonucleotide conjugation, 2-4 hours at room temperature or overnight at 4°C is common. | |

| pH for Maleimide (B117702) Conjugation | 6.5 - 7.5 | Maleimides react predominantly with free sulfhydryls at this pH. |

Table 3: Comparative Reaction Kinetics of Strained Alkynes

| Cyclooctyne | Reactivity with Benzyl Azide (M⁻¹s⁻¹) | Reactivity with Phenyl Azide (M⁻¹s⁻¹) | Key Characteristics | Reference(s) |

| DBCO | 0.24 | 0.033 | Exhibits faster kinetics with aliphatic azides due to greater ring strain. | |

| BCN | 0.07 | 0.2 | Shows a higher reaction rate with aromatic azides. |

Experimental Protocols

This section provides detailed methodologies for key experiments involving DBCO reagents.

Protocol 1: Activation of an Amine-Containing Protein with DBCO-NHS Ester

This protocol describes the labeling of a primary amine-containing protein, such as an antibody, with a DBCO-NHS ester.

Materials:

-

Amine-containing protein (e.g., antibody) at 1-10 mg/mL in an amine-free buffer (e.g., PBS, pH 7.4).

-

DBCO-NHS ester.

-

Anhydrous DMSO or DMF.

-

Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0 or 100 mM glycine).

-

Desalting column for purification.

Procedure:

-

Reagent Preparation:

-

Allow the DBCO-NHS ester vial to equilibrate to room temperature before opening.

-

Prepare a 10 mM stock solution of DBCO-NHS ester in anhydrous DMSO or DMF. This should be done immediately before use as NHS esters are moisture-sensitive.

-

-

Conjugation Reaction:

-

Add a 20- to 30-fold molar excess of the DBCO-NHS ester stock solution to the protein solution. The final concentration of the organic solvent should be kept low (e.g., <20%) to prevent protein precipitation.

-

Incubate the reaction at room temperature for 60 minutes or at 4°C overnight with gentle mixing.

-

-

Quenching the Reaction:

-

Add the quenching buffer to a final concentration of 50-100 mM to consume any unreacted NHS ester.

-

Incubate for 15-30 minutes at room temperature.

-

-

Purification:

-

Remove excess, unreacted DBCO-NHS ester and quenching buffer byproducts using a desalting column or dialysis.

-

Protocol 2: Activation of a Thiol-Containing Molecule with DBCO-Maleimide

This protocol is for labeling molecules with free sulfhydryl groups with a DBCO-maleimide reagent.

Materials:

-

Sulfhydryl-containing molecule (e.g., protein with reduced cysteines) in a sulfhydryl-free buffer at pH 6.5-7.5.

-

DBCO-Maleimide.

-

Anhydrous DMSO or DMF.

-

Quenching solution (e.g., a thiol-containing compound like cysteine or 2-mercaptoethanol).

-

Desalting column for purification.

Procedure:

-

Preparation of the Sulfhydryl-Containing Molecule:

-

If the protein contains disulfide bonds, they must be reduced to free sulfhydryls. This can be achieved using a reducing agent like TCEP, followed by its removal.

-

-

Reagent Preparation:

-

Prepare a stock solution of DBCO-Maleimide in anhydrous DMSO or DMF.

-

-

Conjugation Reaction:

-

Add the DBCO-Maleimide solution to the sulfhydryl-containing molecule. A molar excess of the maleimide reagent is typically used.

-

Incubate the reaction mixture for 1 hour at room temperature or for 2 hours at 4°C.

-

-

Quenching the Reaction:

-

Add a quenching solution to react with any unreacted maleimide groups.

-

Incubate for 15 minutes at room temperature.

-

-

Purification:

-

Purify the DBCO-labeled molecule using a desalting column or dialysis to remove excess reagents.

-

Protocol 3: Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)

This protocol describes the copper-free click reaction between a DBCO-functionalized biomolecule and an azide-functionalized molecule.

Materials:

-

DBCO-functionalized biomolecule.

-

Azide-functionalized biomolecule.

-

Reaction buffer (e.g., PBS, pH 7.4). Note: Avoid buffers containing sodium azide.

Procedure:

-

Reaction Setup:

-

Combine the DBCO-functionalized molecule and the azide-functionalized molecule in the reaction buffer.

-

A 1.5- to 5-fold molar excess of the azide-containing molecule is typically used.

-

-

Incubation:

-

Incubate the reaction mixture at room temperature for 1-4 hours or at 4°C for 4-12 hours. The reaction time may need to be optimized depending on the specific reactants.

-

-

Purification (if necessary):

-

If the azide-containing molecule is in large excess or needs to be removed, purify the final conjugate using an appropriate method such as size exclusion chromatography, dialysis, or affinity chromatography.

-

-

Validation:

-

The final conjugate can be validated using methods like SDS-PAGE, which should show a band of higher molecular weight compared to the starting biomolecule.

-

Visualizing the Core Processes

The following diagrams illustrate the key mechanisms and workflows in DBCO-based bioconjugation.

References

Methodological & Application

Application Notes and Protocols for Antibody Labeling with DBCO-PEG1-NH-Boc

For Researchers, Scientists, and Drug Development Professionals

Introduction

Site-specific antibody conjugation is a critical technology in the development of advanced therapeutics such as antibody-drug conjugates (ADCs) and targeted imaging agents. The use of bioorthogonal "click chemistry" offers a highly efficient and specific method for attaching payloads to antibodies. This document provides a detailed protocol for the labeling of antibodies using the DBCO-PEG1-NH-Boc linker.

This compound is a heterobifunctional linker that contains a dibenzocyclooctyne (DBCO) group for copper-free click chemistry and a Boc-protected primary amine.[1][2] The protocol involves a two-stage process: first, the deprotection of the tert-butyloxycarbonyl (Boc) group to expose a primary amine, followed by the covalent attachment of the deprotected linker to the antibody via carbodiimide (B86325) chemistry. This method targets the carboxyl groups of glutamic and aspartic acid residues on the antibody, forming a stable amide bond. The incorporated DBCO moiety is then available for a highly selective and bioorthogonal reaction with an azide-modified payload through Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC).[]

Data Presentation

The following table summarizes the key quantitative parameters for the successful labeling of antibodies using the this compound protocol. Optimization may be required for specific antibodies and applications.

| Parameter | Recommended Value/Range | Notes |

| Boc Deprotection | ||

| This compound Concentration | 10-20 mM in anhydrous DCM | |

| Trifluoroacetic Acid (TFA) | 20-50% (v/v) in DCM | A higher concentration of TFA can lead to faster deprotection.[4] |

| Reaction Temperature | 0°C to Room Temperature | Start at 0°C to control the reaction.[5] |

| Reaction Time | 30 minutes - 2 hours | Monitor by TLC or LC-MS for completion. |

| Antibody Activation and Conjugation | ||

| Antibody Concentration | 1-10 mg/mL | In amine-free buffer (e.g., MES). |

| Activation Buffer | 0.1 M MES, 0.5 M NaCl, pH 6.0 | MES is a non-amine, non-carboxylate buffer suitable for EDC chemistry. |

| EDC Molar Excess (to Antibody) | 10-50 fold | Optimization is crucial to control the degree of labeling. |

| Sulfo-NHS Molar Excess (to Antibody) | 10-50 fold | Stabilizes the active ester intermediate. |

| Activation Time | 15-30 minutes at Room Temperature | |

| Deprotected DBCO-PEG1-NH2 Molar Excess (to Antibody) | 10-50 fold | The ratio influences the final drug-to-antibody ratio (DAR). |

| Conjugation Buffer | Phosphate-Buffered Saline (PBS), pH 7.2-7.5 | The reaction with primary amines is most efficient at a slightly basic pH. |

| Conjugation Time | 2 hours at Room Temperature or Overnight at 4°C | Longer incubation at a lower temperature can improve conjugation efficiency. |

| Purification and Characterization | ||

| Purification Method | Size-Exclusion Chromatography (SEC) | Effectively separates the labeled antibody from excess linker and reagents. |

| Characterization Techniques | UV-Vis Spectroscopy, Mass Spectrometry (LC-MS) | To determine the degree of labeling (DOL) and confirm conjugate identity. |

Experimental Protocols

Part 1: Boc Deprotection of this compound

This protocol describes the removal of the Boc protecting group from this compound to yield the reactive primary amine, DBCO-PEG1-NH2.

Materials:

-

This compound

-

Anhydrous Dichloromethane (DCM)

-

Trifluoroacetic Acid (TFA)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Rotary evaporator

-

Thin Layer Chromatography (TLC) plates (silica gel)

-

Ninhydrin (B49086) stain

Procedure:

-

Dissolve this compound in anhydrous DCM to a concentration of 10-20 mM in a round-bottom flask with a stir bar.

-

Cool the solution to 0°C in an ice bath.

-

Slowly add TFA to the solution to a final concentration of 20-50% (v/v).

-

Stir the reaction at 0°C for 30 minutes, then allow it to warm to room temperature.

-

Monitor the reaction progress by TLC. The deprotected product will have a lower Rf value (more polar) than the starting material. Visualize with a ninhydrin stain, which will show a colored spot for the primary amine product.

-

Once the reaction is complete (typically 1-2 hours), remove the DCM and excess TFA using a rotary evaporator.

-

For neutralization, dissolve the residue in DCM and carefully wash with saturated NaHCO₃ solution until gas evolution ceases.

-

Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the deprotected DBCO-PEG1-NH2.

Part 2: Antibody Activation and Conjugation with DBCO-PEG1-NH2

This protocol details the activation of antibody carboxyl groups using EDC and Sulfo-NHS, followed by conjugation with the deprotected DBCO-PEG1-NH2.

Materials:

-

Antibody of interest in an amine-free buffer (e.g., PBS, pH 7.4)

-

Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

-

N-Hydroxysulfosuccinimide (Sulfo-NHS)

-

Deprotected DBCO-PEG1-NH2 (from Part 1)

-

Conjugation Buffer: Phosphate-Buffered Saline (PBS), pH 7.2-7.5

-

Quenching Solution: 1 M Tris-HCl, pH 8.0

-

Size-Exclusion Chromatography (SEC) column (e.g., Sephadex G-25) for buffer exchange and purification.

Procedure:

-

Buffer Exchange: If the antibody is not in an amine-free buffer, perform a buffer exchange into the Activation Buffer using a desalting column. Adjust the antibody concentration to 1-10 mg/mL.

-

Activation:

-

Prepare fresh solutions of EDC and Sulfo-NHS in the Activation Buffer.

-

Add a 10-50 fold molar excess of EDC and Sulfo-NHS to the antibody solution.

-

Incubate for 15-30 minutes at room temperature with gentle mixing.

-

-

Conjugation:

-

Immediately after activation, remove excess EDC and Sulfo-NHS and exchange the buffer to the Conjugation Buffer using a desalting column.

-

Dissolve the deprotected DBCO-PEG1-NH2 in the Conjugation Buffer.

-

Add a 10-50 fold molar excess of the deprotected linker to the activated antibody solution.

-

Incubate for 2 hours at room temperature or overnight at 4°C with gentle mixing.

-

-

Quenching: Add the Quenching Solution to a final concentration of 50 mM to quench any unreacted active esters. Incubate for 15 minutes at room temperature.

Part 3: Purification and Characterization of the DBCO-Labeled Antibody

Procedure:

-

Purification: Purify the DBCO-labeled antibody from excess linker and reaction byproducts using a size-exclusion chromatography (SEC) column equilibrated with a suitable storage buffer (e.g., PBS, pH 7.4).

-

Characterization:

-

Concentration: Determine the protein concentration of the purified conjugate using a standard protein assay (e.g., BCA) or by measuring the absorbance at 280 nm.

-

Degree of Labeling (DOL): The DOL can be estimated by UV-Vis spectroscopy by measuring the absorbance at 280 nm (for the antibody) and ~309 nm (for DBCO).

-

Mass Spectrometry: Confirm the successful conjugation and determine the distribution of linker-to-antibody ratios using LC-MS.

-

Visualizations

Caption: Workflow for this compound antibody labeling.

Caption: Chemical reaction pathway for antibody labeling.

References

Application Notes and Protocols for Live Cell Imaging Using DBCO-PEG1-NH-Boc

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the use of DBCO-PEG1-NH-Boc in live cell imaging. The methodology leverages a two-part bioorthogonal strategy: 1) metabolic incorporation of an azide (B81097) group onto the cell surface and 2) subsequent labeling via copper-free click chemistry with a custom-prepared DBCO-fluorophore conjugate.

Introduction

Live cell imaging is a powerful tool for studying dynamic cellular processes. Bioorthogonal chemistry, particularly the strain-promoted alkyne-azide cycloaddition (SPAAC) or "copper-free click chemistry," allows for the specific labeling of biomolecules in their native environment without disrupting cellular functions.[1] this compound is a versatile linker for this purpose. It features:

-

A Dibenzocyclooctyne (DBCO) group for highly specific and spontaneous reaction with azide-modified molecules.[1]

-

A short Polyethylene Glycol (PEG1) spacer to enhance water solubility and minimize steric hindrance.

-

A Boc-protected amine (NH-Boc) , which, after deprotection, provides a reactive handle for conjugation to a molecule of interest, such as a fluorescent dye.

The workflow for using this compound involves three main stages:

-

Preparation of the Imaging Probe: The Boc protecting group is removed from the linker, and the resulting free amine is conjugated to a fluorescent dye.

-

Metabolic Labeling of Cells: Cells are cultured with an azide-modified sugar, which is incorporated into cell surface glycans.

-

Live Cell Labeling and Imaging: The azide-labeled cells are treated with the DBCO-fluorophore conjugate for visualization.

Quantitative Data Summary

The efficiency of labeling is crucial for high-quality imaging. The following tables summarize key quantitative parameters for bioconjugation and live cell imaging using this system.

Table 1: Key Parameters for DBCO-Based Bioconjugation and Click Chemistry

| Parameter | Value | Reference(s) |

| DBCO-Azide Reaction Rate (SPAAC) | ~0.1 M⁻¹s⁻¹ | [1] |

| Optimal pH for NHS Ester Conjugation | 7.0 - 9.0 | [1] |

| Recommended Molar Excess of NHS Ester to Amine | 10 to 50-fold | [1] |

| Typical Incubation Time for NHS Ester Conjugation | 1-4 hours at room temperature or overnight at 4°C | |

| Typical DBCO-Fluorophore Concentration for Cell Labeling | 5 - 50 µM | |

| Typical Incubation Time for DBCO-Azide Click Reaction on Cells | 30 - 60 minutes |

Table 2: Parameters for Metabolic Labeling with Ac4ManNAz

| Parameter | Value | Reference(s) |

| Recommended Ac4ManNAz Concentration | 10 - 50 µM | |

| Optimal Ac4ManNAz Concentration for Minimal Physiological Impact | 10 µM | |

| Typical Incubation Time for Metabolic Labeling | 24 - 72 hours | |

| Solvent for Ac4ManNAz Stock Solution | DMSO |

Experimental Protocols

Here, we provide detailed protocols for the preparation of the DBCO-PEG1-Fluorophore conjugate and its use in labeling azide-modified live cells.

Protocol 1: Preparation of DBCO-PEG1-Fluorophore Conjugate

This protocol involves a two-step chemical synthesis: Boc deprotection followed by fluorophore conjugation.

Step A: Boc Deprotection of this compound

-

Materials:

-

This compound

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM)

-

Saturated sodium bicarbonate solution

-

Anhydrous sodium sulfate

-

Rotary evaporator

-

Standard glassware for chemical synthesis

-

-

Procedure:

-

Dissolve this compound in a minimal amount of DCM.

-

Add an excess of TFA to the solution (e.g., a 1:1 ratio of TFA to DCM).

-

Stir the reaction at room temperature for 1-2 hours, monitoring the reaction progress by TLC.

-

Once the reaction is complete, remove the TFA and DCM under reduced pressure using a rotary evaporator.

-

Redissolve the residue in DCM and wash carefully with a saturated sodium bicarbonate solution to neutralize any remaining acid.

-

Wash with brine, and then dry the organic layer over anhydrous sodium sulfate.

-

Filter and concentrate the solution to yield the deprotected product, DBCO-PEG1-NH2. Confirm the product identity and purity using mass spectrometry and NMR.

-

Step B: Conjugation of DBCO-PEG1-NH2 to an NHS-Ester Fluorophore

-

Materials:

-

DBCO-PEG1-NH2 (from Step A)

-

Amine-reactive fluorophore (e.g., a Cy-dye NHS ester or Alexa Fluor NHS ester)

-

Anhydrous, amine-free solvent (e.g., DMSO or DMF)

-

Reaction buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3-8.5)

-

Size-exclusion chromatography column (e.g., Sephadex G-25) for purification

-

-

Procedure:

-

Dissolve the DBCO-PEG1-NH2 in the reaction buffer.

-

Prepare a stock solution of the NHS-ester fluorophore in anhydrous DMSO.

-

Add a 10- to 20-fold molar excess of the fluorophore stock solution to the DBCO-PEG1-NH2 solution.

-

Incubate the reaction for 2-4 hours at room temperature, protected from light.

-

Purify the resulting DBCO-PEG1-Fluorophore conjugate from excess, unreacted dye using a size-exclusion chromatography column.

-

Confirm the successful conjugation and determine the concentration of the final product using UV-Vis spectrophotometry. Store the conjugate at -20°C, protected from light.

-

Protocol 2: Metabolic Labeling of Live Cells with Azide Sugars

This protocol describes the incorporation of azide groups into cell surface glycans.

-

Materials:

-

Mammalian cells of interest

-

Complete cell culture medium

-

Tetraacetylated N-azidoacetylmannosamine (Ac4ManNAz)

-

DMSO

-

Phosphate-buffered saline (PBS)

-

-

Procedure:

-

Cell Seeding: Seed cells in a suitable culture vessel (e.g., glass-bottom dish for imaging) and allow them to adhere and reach the desired confluency.

-

Prepare Ac4ManNAz Stock: Dissolve Ac4ManNAz in DMSO to create a 10 mM stock solution.

-

Metabolic Labeling: Add the Ac4ManNAz stock solution to the cell culture medium to a final concentration of 25-50 µM. For sensitive cell lines or to minimize physiological impact, a concentration of 10 µM is recommended.

-

Incubation: Incubate the cells for 24-48 hours under normal growth conditions (e.g., 37°C, 5% CO2) to allow for the incorporation of the azide sugar into cell surface glycans.

-

Washing: After incubation, gently wash the cells three times with pre-warmed PBS to remove any unincorporated azide sugar. The cells are now ready for labeling.

-

Protocol 3: Live Cell Imaging with DBCO-PEG1-Fluorophore Conjugate

This protocol details the final labeling and imaging steps.

-

Materials:

-

Azide-labeled live cells (from Protocol 2)

-

DBCO-PEG1-Fluorophore conjugate (from Protocol 1)

-